

(Rac)-AZD3839: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114

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(Rac)-AZD3839 is a potent, orally active, and blood-brain barrier-permeable inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Developed through fragment-based screening and structure-based design, it has been a significant tool in Alzheimer's disease research.[2] Although its clinical development was halted due to observed QT prolongation in Phase I trials, its preclinical profile provides valuable insights into BACE1 inhibition.[3]

This guide offers an in-depth overview of the chemical structure, properties, and experimental protocols related to **(Rac)-AZD3839**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(Rac)-AZD3839 is a small molecule inhibitor with the following chemical identity:

- IUPAC Name: (S)-2-amino-N-(3-(difluoromethyl)-2-methyl-5-(pyrimidin-5-yl)phenyl)-5-phenyl-1,3-oxazole-4-carboxamide
- SMILES: FC(F)c1cc(cc(c1N)C)c2cncnc2

The table below summarizes the key physicochemical properties of **(Rac)-AZD3839**.

Property	Value
Molecular Formula	C ₂₃ H ₁₈ F ₂ N ₄ O ₂
Molecular Weight	432.41 g/mol [4]
Appearance	Crystalline solid
Solubility	DMSO: 86 mg/mL (199.34 mM)[4]
pIC ₅₀ - logP	5.60[5]
In Vitro Efflux Ratio	3.5[5]

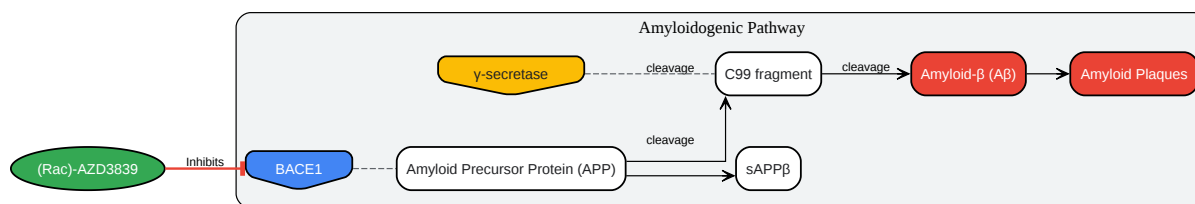
Mechanism of Action and Signaling Pathway

(Rac)-AZD3839 functions as a BACE1 inhibitor. BACE1 is a key aspartic protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is a critical step in the formation of amyloid- β (A β) peptides, which are central to the pathology of Alzheimer's disease. By inhibiting BACE1, AZD3839 effectively reduces the production of A β peptides.[2]

The mechanism involves the binding of AZD3839 to the active site of BACE1.[2]

Crystallographic studies have shown that the amidine group of the ligand interacts with the catalytic aspartates, Asp-32 and Asp-228.[2][5] The phenyl ring occupies the S1 pocket, and the pyrimidine ring is situated in the S3 pocket.[5] This binding prevents the natural substrate, APP, from accessing the active site, thus inhibiting its cleavage.

Below is a diagram illustrating the simplified signaling pathway of APP processing and the inhibitory action of AZD3839.



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Figure 1: Mechanism of action of **(Rac)-AZD3839** in the amyloidogenic pathway.

In Vitro and In Vivo Pharmacology

(Rac)-AZD3839 has demonstrated potent and selective inhibition of BACE1 in various preclinical models.

Assay Type	Species/Cell Line	Endpoint	Result
BACE1 Inhibition	Recombinant Human	K _i	26.1 nmol/liter[2]
BACE2 Inhibition	Recombinant Human	K _i	372 nmol/liter[2]
Cathepsin D Inhibition	Human	K _i	>25 μ mol/liter[2]
sAPP β Release	Human SH-SY5Y cells	IC ₅₀	Data not specified in search results
A β 40 Release	Guinea Pig Primary Neurons	IC ₅₀	Data not specified in search results
Brain A β Reduction (in vivo)	Mouse (C57BL/6)	ED ₅₀	Data not specified in search results
Brain A β Reduction (in vivo)	Guinea Pig	ED ₅₀	Data not specified in search results

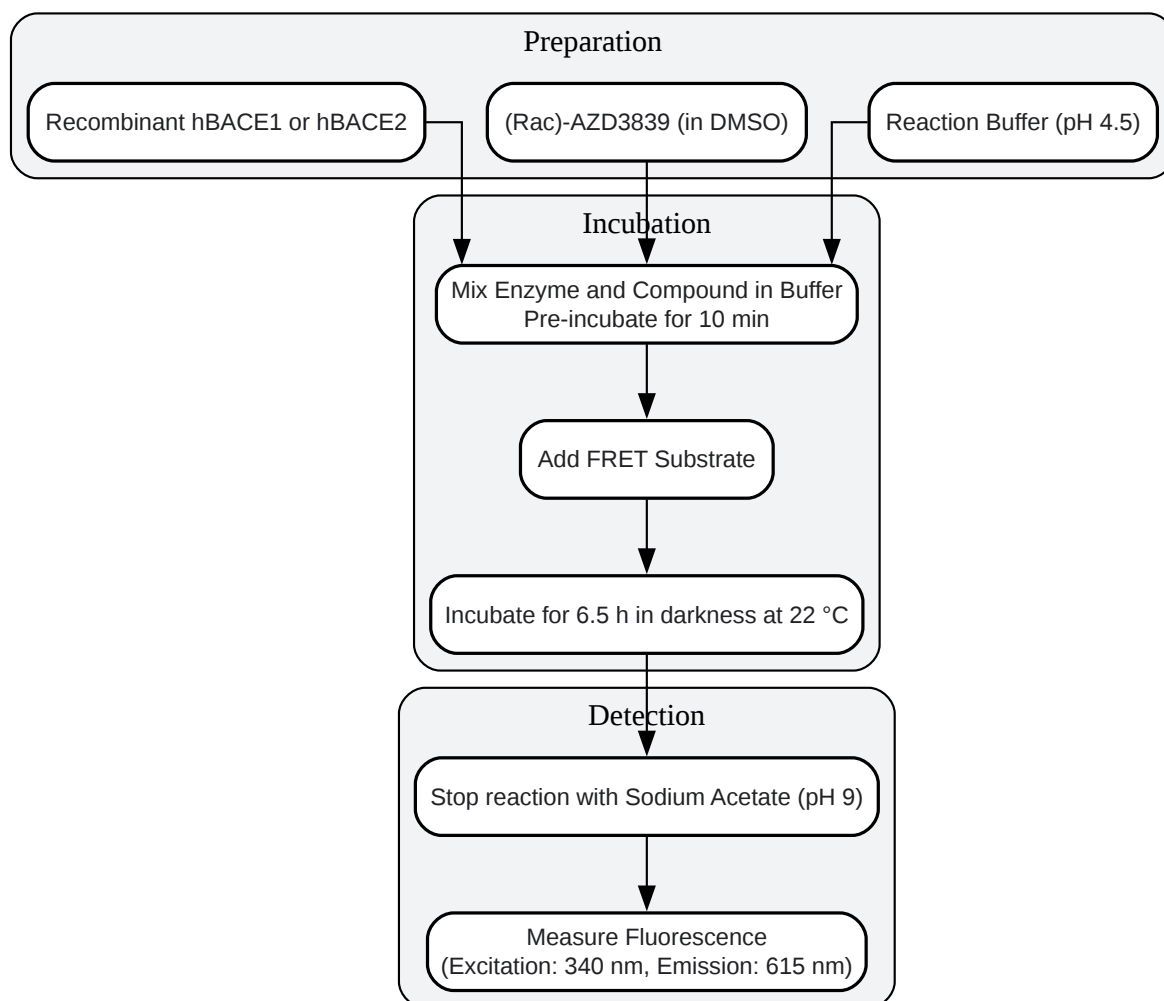
The selectivity for BACE1 over BACE2 is approximately 14-fold, and over 1000-fold against Cathepsin D.[2] In vivo studies in mice, guinea pigs, and non-human primates have shown dose- and time-dependent reductions of A β levels in plasma, brain, and cerebrospinal fluid (CSF).[2]

Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of **(Rac)-AZD3839**, based on published literature.[2]

1. BACE1 and BACE2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the enzymatic activity of BACE1 and BACE2.



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Figure 2: Workflow for the BACE1/BACE2 TR-FRET assay.

- Procedure: The soluble portion of recombinant human BACE1 or BACE2 is mixed with the test compound in a reaction buffer (sodium acetate, CHAPS, Triton X-100, EDTA, pH 4.5). After a 10-minute pre-incubation, a fluorescently labeled substrate is added. The reaction proceeds for 6.5 hours at 22°C in the dark and is then stopped by the addition of sodium acetate, pH 9. The product's fluorescence is measured to determine enzyme activity.[2]

2. SH-SY5Y sAPP β Release Assay

This cell-based assay measures the effect of the compound on the release of soluble amyloid precursor protein β (sAPP β).

- Procedure: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. The cells are then incubated with **(Rac)-AZD3839** for 16 hours at 37°C in a 5% CO₂ environment. The amount of sAPP β released into the cell culture medium is quantified using Meso Scale Discovery (MSD) plates.^[2] Cell viability can be assessed in parallel using a cytotoxicity kit.^[2]

3. Guinea Pig Primary Neuron A β 40 Release Assay

This assay evaluates the compound's effect on the release of amyloid- β 40 (A β 40) from primary neurons.

- Procedure: Primary cortical cells are isolated from fetal guinea pigs. These cells are then treated with **(Rac)-AZD3839**. The amount of A β 40 released into the extracellular medium is measured using an ELISA kit.^[2]

4. In Vivo Microdialysis for Brain A β Levels

This in vivo technique allows for the continuous sampling of unbound drug and biomarkers from the brain's interstitial fluid.

- Procedure: A microdialysis probe is surgically implanted into the brain of the animal model (e.g., mouse or guinea pig). After a recovery period, the probe is perfused with an artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals before and after the administration of **(Rac)-AZD3839**. The concentration of A β peptides in the dialysate is then determined by sensitive immunoassays.

Conclusion

(Rac)-AZD3839 is a well-characterized BACE1 inhibitor that has played a significant role in advancing our understanding of the amyloidogenic pathway and the potential for BACE1 inhibition as a therapeutic strategy for Alzheimer's disease. While its clinical development was discontinued, the extensive preclinical data and established experimental protocols associated

with this compound continue to make it a valuable reference and tool for researchers in the field. The detailed methodologies and pharmacological data presented in this guide provide a solid foundation for its use in further scientific investigations.

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